molecular formula C8H5BrF3NO B1444474 3-Bromo-5-(trifluoromethyl)benzamide CAS No. 1007578-83-7

3-Bromo-5-(trifluoromethyl)benzamide

Cat. No. B1444474
M. Wt: 268.03 g/mol
InChI Key: NYCJLKMTNDLDGK-UHFFFAOYSA-N
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Description

“3-Bromo-5-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C8H5BrF3NO . It has a molecular weight of 268.03 .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(trifluoromethyl)benzamide” consists of a benzamide core with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position .


Physical And Chemical Properties Analysis

“3-Bromo-5-(trifluoromethyl)benzamide” has a predicted boiling point of 245.0±40.0 °C and a predicted density of 1.698±0.06 g/cm3 . Its pKa is predicted to be 14.69±0.50 .

Scientific Research Applications

Synthesis and Characterization

3-Bromo-5-(trifluoromethyl)benzamide and its derivatives have been extensively explored in the field of organic synthesis, showcasing their utility as versatile intermediates for constructing complex molecules and materials with potential biological applications. For instance, the synthesis of benzamides containing various substituents, including the trifluoromethyl group, has been reported to yield compounds with significant anticonvulsant activity, highlighting the importance of structural modification in enhancing biological properties (Mussoi et al., 1996). Similarly, crystallographic studies of N-[2-(trifluoromethyl)phenyl]benzamides have provided insights into the molecular conformations and potential reactivity of such compounds (Suchetan et al., 2016).

Chemical Properties and Reactivity

The chemical properties and reactivity of 3-Bromo-5-(trifluoromethyl)benzamide derivatives have been a subject of interest, especially in the context of developing novel antipsychotic agents. Studies have shown that certain benzamide derivatives exhibit potent antidopaminergic properties, suggesting their potential in the treatment of psychiatric disorders (Högberg et al., 1990). Additionally, the synthesis of nilotinib, an antitumor agent, involved intermediates such as 5-bromo-3-(trifluoromethyl)phenylamine, demonstrating the utility of trifluoromethylated benzamides in the synthesis of clinically relevant compounds (Wang Cong-zhan, 2009).

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, 3-Bromo-5-(trifluoromethyl)benzamide derivatives have been employed as ligands for synthesizing metal complexes, which are characterized by their unique structural features and potential applications in catalysis and material design (Binzet et al., 2009). Moreover, the role of halogen and trifluoromethyl substituents in influencing intermolecular interactions and crystal packing has been extensively studied, providing valuable insights into the design of functional materials with tailored properties (Mondal et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, “3-Bromo-5-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCJLKMTNDLDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290048
Record name 3-Bromo-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzamide

CAS RN

1007578-83-7
Record name 3-Bromo-5-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007578-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution (18 mL) of 3-trifluoromethyl-5-bromobenzoic acid (5.0 g, 19 mmol) in N,N-dimethylformamide were added N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide (4.3 g, 22 mmol), 1-hydroxybenzotriazole (3.4 g, 22 mmol) and 28% aqueous ammonia (1.7 mL, 28 mmol), and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting crude title compound was to recrystallized (hexane-ethyl acetate) to give the title compound (3.7 g, 74%) as colorless crystals.
Quantity
18 mL
Type
reactant
Reaction Step One
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4.3 g
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reactant
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3.4 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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